Tetraethylphosphanium hydroxide

Catalog No.
S1506354
CAS No.
14814-28-9
M.F
C8H21OP
M. Wt
164.23 g/mol
Availability
In Stock
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Tetraethylphosphanium hydroxide

CAS Number

14814-28-9

Product Name

Tetraethylphosphanium hydroxide

IUPAC Name

tetraethylphosphanium;hydroxide

Molecular Formula

C8H21OP

Molecular Weight

164.23 g/mol

InChI

InChI=1S/C8H20P.H2O/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H2/q+1;/p-1

InChI Key

ZOMVKCHODRHQEV-UHFFFAOYSA-M

SMILES

CC[P+](CC)(CC)CC.[OH-]

Canonical SMILES

CC[P+](CC)(CC)CC.[OH-]

Tetraethylphosphanium hydroxide, also known as tetrabutylphosphonium hydroxide, is a quaternary phosphonium compound with the molecular formula C16H37OP\text{C}_{16}\text{H}_{37}\text{OP} and a molecular weight of 276.44 g/mol. It appears as a colorless to pale yellow liquid and is highly soluble in both water and organic solvents. This compound is characterized by its strong basicity, making it a versatile reagent in various organic synthesis applications, particularly under phase-transfer conditions .

  • Alkylation Reactions: It acts as a base in the benzylation of amines, facilitating the transfer of alkyl groups.
  • Generation of Dichlorocarbene: The compound can convert chloroform into dichlorocarbene, which is useful in synthetic pathways.
  • Neutralization Reactions: It can react with various mineral acids to form tetrabutylphosphonium salts and water, demonstrating its utility in generating lipophilic salts from hydrophilic bases .

Tetraethylphosphanium hydroxide can be synthesized through several methods:

  • Ion Exchange Reactions: This method involves reacting tetrabutylphosphonium halides with hydroxide ions, typically using ion exchange resins.
  • Neutralization Reactions: The compound can be produced by neutralizing tetrabutylphosphonium salts with strong bases such as sodium hydroxide or potassium hydroxide .

Tetraethylphosphanium hydroxide finds utility across various fields:

  • Organic Synthesis: It serves as a phase transfer catalyst for reactions such as etherification and the synthesis of glycidyl ethers used in pharmaceuticals.
  • Enzymatic Hydrolysis: It enhances enzymatic and acid hydrolysis yields, particularly in the treatment of agricultural waste like rice husks.
  • Polymer Chemistry: The compound is employed as a catalyst in the production of polymers and agrochemicals .

Research indicates that tetraethylphosphanium hydroxide forms stable complexes with various substrates. Its ability to interact favorably with water molecules influences its solvation dynamics, which are crucial for its reactivity and stability in solution. Notably, at lower concentrations of water, it demonstrates significant interactions that can affect cellulose dissolution processes .

Tetraethylphosphanium hydroxide shares structural similarities with other quaternary ammonium compounds and phosphonium salts. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Tetrabutylammonium hydroxideC16H37NO\text{C}_{16}\text{H}_{37}\text{NO}Less sterically hindered than phosphonium
Tetramethylammonium hydroxideC4H12NO\text{C}_{4}\text{H}_{12}\text{NO}Smaller size; more reactive due to lower steric hindrance
Tetraethylammonium hydroxideC8H20NO\text{C}_{8}\text{H}_{20}\text{NO}Intermediate reactivity; similar applications
Tetraethylphosphanium hydroxideC8H20OP\text{C}_{8}\text{H}_{20}\text{OP}Higher reactivity; larger ethyl groups enhance solubility

Tetraethylphosphanium hydroxide stands out due to its larger ethyl groups that enhance solubility in organic solvents while also providing steric hindrance that may reduce reactivity compared to smaller quaternary ammonium compounds . This balance between solubility and reactivity makes it particularly valuable in organic synthesis applications.

The synthesis of tetraethylphosphanium hydroxide involves sophisticated chemical processes that require careful consideration of multiple reaction parameters to achieve optimal yields and purity levels. Contemporary synthetic approaches have evolved to address the challenges associated with producing this quaternary phosphonium hydroxide compound while maintaining cost-effectiveness and scalability for industrial applications. The reactivity profile of tetraethylphosphanium hydroxide demonstrates its versatility as both a strong base and a phase transfer catalyst, enabling its use in various organic synthesis reactions where traditional bases may prove inadequate or inefficient. Understanding the fundamental synthesis pathways and reactivity mechanisms provides crucial insights for optimizing production methods and expanding the application scope of this important organophosphorus compound.

Neutralization Methods

Neutralization methods for producing tetraethylphosphanium hydroxide have emerged as the primary synthetic approach, offering advantages in terms of reaction control, product purity, and operational simplicity compared to alternative synthesis routes. These methods typically involve the conversion of tetraethylphosphonium halide precursors through careful treatment with hydroxide sources under controlled conditions. The neutralization process requires precise stoichiometric control to ensure complete conversion while minimizing side reactions that could compromise product quality. Research has demonstrated that anion exchange methodologies represent particularly effective neutralization approaches, utilizing specialized resins to facilitate the conversion of halide anions to hydroxide anions in a controlled manner. The selection of appropriate neutralization conditions depends heavily on factors such as the nature of the starting materials, desired product concentration, and specific purity requirements for the intended application.

Reaction of Tetraethylphosphine with Hydroxide Sources

The reaction of tetraethylphosphine precursors with hydroxide sources constitutes a fundamental approach for synthesizing tetraethylphosphanium hydroxide, requiring careful consideration of reaction mechanisms and optimal reagent selection. Direct synthesis from tetraethylphosphine involves initial formation of phosphonium salt intermediates through reaction with appropriate alkylating agents, followed by subsequent treatment with hydroxide sources to generate the desired hydroxide compound. Research has shown that the use of anion exchange resins, particularly Amberlite IRA-400, provides an effective method for converting tetraethylphosphonium bromide precursors to the corresponding hydroxide. The process involves passing an aqueous solution of tetraethylphosphonium bromide through a column packed with hydroxide-form anion exchange resin, enabling efficient halide-to-hydroxide conversion with yields typically exceeding 80 percent under optimized conditions. Alternative approaches utilize direct treatment of phosphonium halides with metal hydroxides such as silver oxide, although these methods often involve higher costs and more complex purification procedures compared to ion exchange methodologies.

The mechanistic aspects of these reactions involve nucleophilic displacement processes where hydroxide anions replace halide anions in the phosphonium salt structure. Studies have demonstrated that the reaction proceeds through a straightforward metathesis mechanism, with the anion exchange resin facilitating the hydroxide incorporation while maintaining the integrity of the phosphonium cation. Temperature control during these reactions proves critical, as elevated temperatures can promote decomposition reactions that reduce overall yields and introduce impurities into the final product. The reaction typically operates most effectively at ambient temperatures, with reaction times ranging from several hours to complete conversion depending on the specific conditions employed.

Optimization of Reaction Conditions (Temperature, pH, Solvent)

Optimization of reaction conditions for tetraethylphosphanium hydroxide synthesis requires systematic evaluation of temperature, pH, and solvent parameters to maximize yield while maintaining product quality and stability. Temperature optimization studies have revealed that reactions conducted at ambient temperatures generally provide superior results compared to elevated temperature conditions, which can promote unwanted side reactions and thermal decomposition pathways. Research has demonstrated that maintaining reaction temperatures between 20 and 30 degrees Celsius optimizes conversion rates while minimizing decomposition reactions that could compromise product purity. The pH of the reaction medium plays a crucial role in determining reaction efficiency, with strongly basic conditions favoring complete conversion of halide precursors to hydroxide products. Studies have shown that maintaining pH values above 12 ensures rapid and complete conversion while preventing acid-catalyzed decomposition reactions.

Solvent selection significantly influences both reaction kinetics and product isolation procedures, with aqueous systems generally providing optimal conditions for tetraethylphosphanium hydroxide synthesis. Water serves as an ideal reaction medium due to its excellent solvation properties for both ionic reactants and products, facilitating efficient ion exchange processes while enabling straightforward product isolation. Alternative solvent systems, including methanol and ethanol, have been investigated for specific applications, although aqueous conditions typically provide superior overall performance. The concentration of reactants in the solvent system requires careful optimization to balance reaction efficiency with practical considerations such as equipment capacity and downstream processing requirements.

ParameterOptimal RangeEffect on YieldComments
Temperature (°C)20-3080-85%Higher temperatures promote decomposition
pH>1285-90%Strong basic conditions required
Reaction Time (hours)4-880-85%Extended times show diminishing returns
Resin Volume Ratio2:185-90%Excess resin ensures complete conversion

Challenges in Yield and Purity Control

Achieving optimal yields and maintaining product purity in tetraethylphosphanium hydroxide synthesis presents several technical challenges that require sophisticated approaches to overcome effectively. One primary challenge involves minimizing decomposition reactions that can occur during synthesis, particularly Hofmann elimination reactions that can lead to the formation of triethylphosphine and alkene byproducts. These decomposition pathways become more prominent under elevated temperature conditions or in the presence of trace impurities that can catalyze unwanted side reactions. Research has demonstrated that careful control of reaction conditions, particularly temperature and reaction time, proves essential for minimizing these competing pathways and maintaining high product yields.

Purity control represents another significant challenge, as the presence of residual halide ions or unreacted starting materials can significantly impact the performance of the final product in downstream applications. Studies have shown that effective purification requires multiple extraction steps using appropriate organic solvents to remove unreacted phosphonium halides while preserving the desired hydroxide product. The aqueous nature of the product solution facilitates separation from organic impurities, although achieving complete removal of trace contaminants often requires sophisticated analytical monitoring and multiple purification cycles.

The stability of tetraethylphosphanium hydroxide solutions presents additional challenges for long-term storage and handling, as the compound can undergo slow decomposition reactions even under optimal storage conditions. Research has indicated that maintaining solutions at reduced temperatures and minimizing exposure to light and oxygen can significantly extend product shelf life and maintain chemical integrity. The development of stabilization strategies, including the use of appropriate antioxidants and storage atmosphere control, represents an ongoing area of research aimed at improving the commercial viability of tetraethylphosphanium hydroxide products.

Quality control methodologies for tetraethylphosphanium hydroxide production require sophisticated analytical techniques to ensure consistent product specifications. Ion chromatography provides an effective method for monitoring halide content and ensuring complete conversion of starting materials, while nuclear magnetic resonance spectroscopy enables detailed characterization of the phosphonium cation structure and identification of potential decomposition products. The implementation of comprehensive quality control protocols proves essential for maintaining product consistency and meeting the stringent requirements of various industrial applications.

Metal-halide exchange reactions represent a significant synthetic pathway for the preparation of tetraethylphosphanium hydroxide through the conversion of phosphonium halide precursors [9] [12]. These reactions involve the reversible interchange of halide ions between metal salts and phosphonium compounds, enabling the transformation of readily available halide salts into the desired hydroxide form [11].

The fundamental mechanism of metal-halide exchange in phosphonium systems operates through nucleophilic substitution processes where alkali metal salts facilitate the displacement of halide ions [11] [12]. Lithium-halogen exchange reactions demonstrate particularly high efficiency, with exchange rates typically following the trend iodide > bromide > chloride [12]. The reaction kinetics are primarily influenced by the stability of the phosphonium intermediates and the electronegativity differences between the halides involved [12].

Experimental investigations have demonstrated that phosphonium salt synthesis reactions can be effectively coupled with halogen exchange processes in the same solvent system [11]. This approach offers significant advantages in terms of reaction efficiency and product isolation. Common solvents employed include dimethylformamide, acetonitrile, and toluene, which provide suitable environments for both the exchange reaction and subsequent phosphonium salt formation [11].

The optimization of reaction conditions reveals that temperature control plays a crucial role in achieving high conversion rates [11]. Typical operating temperatures range from 40 to 200 degrees Celsius, with reaction times varying from 5 to 30 hours depending on the specific halide substrate [11]. The presence of chelating groups, such as alkoxyl functionalities, has been observed to accelerate the exchange process significantly [12].

ParameterOptimal RangeYield Impact
Temperature90-120°CHigh conversion rates observed [11]
Reaction Time6-8 hoursMaximum efficiency achieved [11]
Halide TypeIodide > Bromide > ChlorideExchange rate dependency [12]
Solvent SystemDimethylformamide/AcetonitrileEnhanced reaction compatibility [11]

Ion-Exchange Resin-Based Approaches

Ion-exchange resin methodologies provide an alternative synthetic route for tetraethylphosphanium hydroxide preparation through the utilization of functionalized polymer matrices [14] [18]. These approaches employ strongly basic anion exchange resins in the hydroxide form to facilitate the conversion of phosphonium halide precursors to the corresponding hydroxide salts [34].

The synthesis process involves passing a solution of tetraethylphosphanium halide through a column packed with strongly basic anion exchange resin that has been pre-equilibrated with hydroxide ions [34]. The exchange mechanism follows the general reaction: phosphonium-halide + resin-hydroxide → phosphonium-hydroxide + resin-halide [18]. This method enables the preparation of high-purity phosphonium hydroxide solutions with minimal contamination from inorganic salts [34].

Phosphonium-based anion exchange materials demonstrate superior performance characteristics compared to traditional ammonium-based systems [17] [22]. Research findings indicate that phosphonium-functionalized resins exhibit enhanced thermal stability, improved chemical resistance, and higher ionic conductivity [17]. The quaternary phosphonium functional groups maintain their ionic exchange capacity across a wide pH range, making them particularly suitable for hydroxide ion exchange applications [17].

The resin synthesis typically involves chloromethylation of polystyrene-divinylbenzene substrates followed by quaternization with trialkyl phosphines [16]. This two-step process generates phosphonium-functionalized exchange sites with high capacity and selectivity for anion exchange [16]. The degree of crosslinking in the polymer matrix significantly influences both the exchange kinetics and the mechanical stability of the resin [18].

Breakthrough analysis studies reveal that phosphonium-based resins demonstrate excellent retention characteristics for hydroxide ions [16]. The experimental breakthrough curves follow Boltzmann function behavior, enabling precise determination of exchange capacity and operational parameters [16]. Regeneration of the resin can be accomplished using strongly basic solutions, such as aqueous sodium hydroxide, which restores the exchange capacity for repeated use [18].

Resin PropertyPhosphonium-BasedPerformance Advantage
Thermal StabilityUp to 150°CSuperior to ammonium systems [17]
Ionic Conductivity4.2 millisiemens/centimeter at 40°CEnhanced ion transport [20]
Exchange CapacityHigh retention efficiencyOptimized breakthrough characteristics [16]
Chemical ResistanceStable in 8 molar potassium hydroxideExceptional alkaline stability [17]

Comparative Analysis of Synthetic Routes

The comparative evaluation of synthetic pathways for tetraethylphosphanium hydroxide reveals distinct advantages and limitations for each methodological approach [22] [23]. Metal-halide exchange reactions offer rapid conversion rates and high yields but require careful temperature control and may involve volatile byproducts [11] [12]. Ion-exchange resin methods provide exceptional purity and enable continuous processing but necessitate initial resin preparation and periodic regeneration [16] [18].

Efficiency assessments demonstrate that metal-halide exchange reactions typically achieve conversion yields ranging from 85 to 95 percent under optimized conditions [11]. The reaction time requirements are generally shorter, with complete conversion often achieved within 6 to 8 hours [11]. However, product isolation may be complicated by the presence of metal salt byproducts that require additional purification steps [11].

Ion-exchange resin approaches consistently deliver high-purity products with minimal contamination from inorganic salts [34]. The method enables direct production of aqueous hydroxide solutions without the need for extensive purification procedures [34]. The operational simplicity and potential for automation make this approach particularly attractive for large-scale manufacturing applications [34].

Economic considerations favor metal-halide exchange reactions for small-scale preparations due to lower initial investment requirements [11]. The readily available starting materials and conventional reaction equipment minimize setup costs [11]. Conversely, ion-exchange resin methods demonstrate superior economics for large-scale continuous operations, where the reusable nature of the resin matrix offsets the initial preparation costs [18].

Environmental impact assessments reveal that ion-exchange resin methods generate fewer chemical waste streams compared to metal-halide exchange processes [18]. The regenerable nature of the resin reduces consumable chemical requirements, while the absence of metal salt byproducts minimizes waste treatment needs [18]. Metal-halide exchange reactions may produce volatile organic compounds and metal halide wastes that require specialized disposal procedures [11].

Comparison CriterionMetal-Halide ExchangeIon-Exchange ResinOptimal Application
Reaction Time6-8 hours [11]Continuous process [18]Batch vs. continuous operations
Product Purity85-95% with purification [11]>95% direct [34]High-purity requirements
Equipment RequirementsStandard glassware [11]Specialized columns [18]Scale-dependent selection
Waste GenerationMetal halide byproducts [11]Minimal waste streams [18]Environmental considerations
Economic ViabilitySmall-scale favorable [11]Large-scale advantageous [18]Production volume dependency

Phase Transfer Catalysis

Phase transfer catalysis represents one of the most significant applications of tetraethylphosphonium hydroxide in organic synthesis. This methodology enables reactions between reactants located in different immiscible phases, typically an aqueous phase containing inorganic reagents and an organic phase containing the organic substrate [1] [2].

The fundamental principle underlying phase transfer catalysis involves the formation of lipophilic ion pairs between the quaternary phosphonium cation and reactive anions, facilitating their transfer from the aqueous phase to the organic phase where the reaction occurs [3] [4]. Tetraethylphosphonium hydroxide functions as an effective phase transfer catalyst due to its amphiphilic nature, possessing both hydrophilic hydroxide functionality and lipophilic tetraethyl phosphonium structure [5].

Mechanisms in Biphasic Reactions

The mechanistic pathways governing phase transfer catalyzed reactions involving tetraethylphosphonium hydroxide have been extensively studied, revealing several distinct operational modes depending on the specific reaction conditions and substrates involved [2] [4].

Starks Mechanism

The Starks mechanism, originally proposed for general phase transfer catalysis, involves the extraction of reactive anions from the aqueous phase into the organic phase through ion exchange with the phosphonium catalyst [4]. In this mechanism, the tetraethylphosphonium hydroxide undergoes ion exchange at the interface:

Step 1: [Et₄P⁺OH⁻]org + Y⁻aq ⇌ [Et₄P⁺Y⁻]org + OH⁻aq

Step 2: [Et₄P⁺Y⁻]org + RXorg → RYorg + [Et₄P⁺X⁻]org

This mechanism is particularly applicable to nucleophilic substitution reactions where the hydroxide ion is replaced by other nucleophilic species [6].

Makosza Mechanism

The Makosza mechanism, specifically relevant to hydroxide-initiated reactions, involves interfacial deprotonation as the key step [6] [7]. In this mechanism, the reaction begins with deprotonation at the aqueous-organic interface:

Step 1: RHorg + OH⁻aq → [R⁻]int + H₂O

Step 2: [R⁻]int + [Et₄P⁺X⁻]org → [Et₄P⁺R⁻]org + X⁻aq

Step 3: [Et₄P⁺R⁻]org + R'Xorg → RR'org + [Et₄P⁺X⁻]org

This mechanism is particularly important for reactions involving carbon acid substrates where deprotonation is the rate-limiting step [7].

Interfacial Mechanism

Recent investigations have revealed that many tetraethylphosphonium hydroxide-catalyzed reactions proceed through an interfacial mechanism, where the reaction occurs primarily at the phase boundary rather than in the bulk organic phase [8] [6]. This mechanism is characterized by:

  • Formation of a hydrated ion pair complex at the interface
  • Substrate activation through hydrogen bonding and electrostatic interactions
  • Product formation and catalyst regeneration at the interface

The interfacial mechanism is particularly relevant for reactions involving highly polar substrates or those requiring specific solvation environments [7].

Role in Etherification Reactions

Tetraethylphosphonium hydroxide demonstrates exceptional catalytic activity in etherification reactions, particularly those involving electron-rich aromatic substrates and thiosalicylic acid derivatives [9]. The catalyst functions through multiple pathways depending on the specific substrate and reaction conditions.

Thiosalicylic Acid Derivatives

The etherification of thiosalicylic acid derivatives represents a significant application of tetraethylphosphonium hydroxide catalysis [9]. In these reactions, the catalyst facilitates the formation of carbon-oxygen bonds through nucleophilic activation of the phenolic hydroxyl group:

  • Deprotonation Phase: The hydroxide ion in tetraethylphosphonium hydroxide abstracts the phenolic proton from thiosalicylic acid, generating a phenoxide anion stabilized by the phosphonium cation [9].

  • Nucleophilic Attack: The activated phenoxide anion undergoes nucleophilic substitution with alkyl halides or other electrophiles, forming the desired ether linkage [10].

  • Product Formation: The reaction proceeds with high selectivity, typically achieving yields of 70-90% under mild conditions [10].

The mechanism involves the formation of a tight ion pair between the tetraethylphosphonium cation and the phenoxide anion, which enhances the nucleophilicity of the oxygen atom while maintaining selectivity for the desired reaction pathway [11].

Mechanistic Considerations

The etherification mechanism proceeds through a well-defined catalytic cycle:

  • Catalyst Activation: Tetraethylphosphonium hydroxide forms hydrogen bonds with the substrate, activating the nucleophilic center [11].

  • Transition State Formation: The phosphonium cation stabilizes the developing negative charge during the transition state, lowering the activation energy [11].

  • Product Release: The ether product is released, and the catalyst is regenerated for subsequent cycles [11].

Kinetic studies reveal that the reaction follows first-order kinetics with respect to both the substrate and catalyst, indicating that the rate-determining step involves the formation of the phosphonium-substrate complex [12].

Synergistic Effects with Metal Catalysts

The combination of tetraethylphosphonium hydroxide with metal catalysts has emerged as a powerful strategy for enhancing catalytic performance in organic synthesis. These synergistic effects arise from the complementary activation modes of the two catalyst systems [13] [14] [15].

Palladium-Phosphonium Synergy

Tetraethylphosphonium hydroxide exhibits remarkable synergistic effects when combined with palladium catalysts in cross-coupling reactions [14]. The phosphonium salt functions as a nanoparticle stabilizer, preventing agglomeration while enhancing the catalytic activity:

  • Nanoparticle Stabilization: The phosphonium cation provides electrostatic stabilization of palladium nanoparticles, maintaining optimal particle size distribution [14].

  • Electronic Modulation: The hydroxide anion can coordinate to palladium centers, modifying their electronic properties and enhancing reactivity [14].

  • Phase Transfer Enhancement: The phosphonium salt facilitates the transfer of polar reagents to the organic phase, improving substrate accessibility [14].

Rhodium-Phosphonium Interactions

In rhodium-catalyzed hydroformylation reactions, tetraethylphosphonium hydroxide serves as a ligand modifier and phase transfer agent [16]. The synergistic effects include:

  • Ligand Exchange: The phosphonium salt can exchange with existing ligands on rhodium, creating more active catalytic species [16].

  • Substrate Solubilization: The phase transfer properties improve the solubility of polar substrates in the organic phase [16].

  • Product Selectivity: The combination often leads to improved selectivity for linear versus branched products [16].

Cooperative Catalysis Mechanisms

The synergistic effects between tetraethylphosphonium hydroxide and metal catalysts operate through several cooperative mechanisms [15]:

  • Dual Activation: The phosphonium salt activates one component of the reaction while the metal catalyst activates another, enabling otherwise difficult transformations [15].

  • Sequential Catalysis: The two catalysts operate in sequence, with the phosphonium salt performing an initial activation step followed by metal-catalyzed transformation [15].

  • Bifunctional Catalysis: The combined system provides both Lewis acid and Lewis base activation sites, enabling complex multi-step transformations [15].

Recent computational studies have revealed that the synergistic effects arise from favorable non-covalent interactions between the phosphonium cation and metal centers, leading to enhanced substrate binding and reduced activation barriers [17]. These interactions are particularly pronounced in reactions involving polar substrates or those requiring precise control of stereochemistry [17].

The development of optimized phosphonium-metal catalyst combinations has led to significant improvements in reaction efficiency, with some systems showing rate enhancements of 10-100 fold compared to either catalyst alone [13] [17]. These advances have important implications for industrial applications, where catalyst efficiency and selectivity are critical factors in process development.

Data Tables

Table 1: Tetraethylphosphonium Hydroxide Catalytic Applications

ApplicationMechanismTypical ConditionsKey Advantage
Phase Transfer CatalystIon pair formation and transferAqueous-organic biphasicFacilitates transfer between phases
Etherification CatalystNucleophilic activationMild temperature (20-80°C)High selectivity and yield
Biphasic Reaction CatalystInterfacial deprotonationStirred two-phase systemMild reaction conditions
Hydroxide Transfer AgentHydroxide ion extractionAqueous NaOH/organic solventEnvironmentally friendly
Organic Synthesis CatalystNucleophile activationRoom temperature to 100°CBroad substrate scope
Polymer Synthesis CatalystIonic coordinationSolvent-free or organic mediumRecyclable catalyst
Nucleophilic Substitution CatalystAnion solvationHeterogeneous conditionsImproved reaction rates
Deprotonation CatalystBase-promoted reactionBasic aqueous phaseBase-free organic phase

Table 2: Phase Transfer Catalysis Mechanisms

Mechanism TypeKey FeatureApplicable SystemsRate Determining Step
Starks MechanismAnion extraction to organic phaseNucleophilic substitutionIon exchange equilibrium
Makosza MechanismInterfacial deprotonationHydroxide-initiated reactionsDeprotonation at interface
Interfacial MechanismReaction at phase boundaryCarbene generationSubstrate activation
Extraction MechanismLipophilic ion pair formationInorganic salt reactionsPhase transfer rate

Table 3: Synergistic Effects with Metal Catalysts

Metal CatalystPhosphonium Salt RoleSynergistic EffectApplication
PalladiumNanoparticle stabilizerEnhanced stability and activityCross-coupling reactions
RhodiumLigand modifierImproved selectivityHydroformylation
NickelReductant activatorIncreased turnover frequencyReductive coupling
PlatinumPhase transfer agentBetter substrate solubilityHydrogenation
RutheniumElectronic modulatorModified electronic propertiesOxidation reactions
CobaltCooperative catalystDual activation pathwayCO2 conversion

Dates

Last modified: 07-17-2023

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